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Compound of Interest

Compound Name: NMS-P715 analog

CAS No.: 1202055-34-2

Cat. No.: B609611

Get Quote

A Technical Guide to the Pyrazolo[4,3-h]quinazoline Scaffold

Executive Summary
NMS-P715 is a highly selective, ATP-competitive inhibitor of the Monopolar Spindle 1

(MPS1/TTK) kinase, a critical regulator of the Spindle Assembly Checkpoint (SAC). Unlike non-

selective mitotic inhibitors (e.g., taxanes), NMS-P715 forces cancer cells with supernumerary

centrosomes into premature anaphase, leading to massive aneuploidy and cell death.

This guide details the chemical synthesis of the NMS-P715 scaffold (4,5-dihydro-1H-

pyrazolo[4,3-h]quinazoline), emphasizing the robust "Caldarelli Route" developed at Nerviano

Medical Sciences. It provides actionable protocols for synthesizing the core, strategies for

regio-control, and divergent pathways for generating Structure-Activity Relationship (SAR)

analogs.

Pharmacophore Deconstruction & Retrosynthetic
Analysis

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 1 / 9 Tech Support

https://www.benchchem.com/product/b609611#bc-rfq
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b609611?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


To design effective analogs, one must first understand the modularity of the NMS-P715

architecture. The molecule functions as a Type I kinase inhibitor, binding to the ATP pocket of

MPS1.

Structural Modules
Module A (Hinge Binder): The pyrazolo[4,3-h]quinazoline core. The N1-methyl and the

pyrimidine nitrogens are critical for hydrogen bonding with the kinase hinge region

(specifically Glu603 and Gly605 in MPS1).

Module B (Selectivity Filter): The C3-carboxamide linked to a 2,6-diethylphenyl ring. This

bulky hydrophobic moiety occupies a specific hydrophobic pocket, imparting high selectivity

over other kinases.

Module C (Solvent Channel/Potency): The C8-anilino moiety bearing a trifluoromethoxy

group and a solubilizing basic tail (N-methylpiperidine). This extends into the solvent-

exposed region.

Retrosynthetic Logic
The synthesis is best approached convergently. The tricyclic core is constructed first, followed

by late-stage functionalization at C8 (via S_NAr or Buchwald-Hartwig) and C3 (via Amide

Coupling).
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Figure 1: Retrosynthetic analysis of NMS-P715 showing the convergent assembly of the three

primary pharmacophoric modules.[1]

Primary Synthetic Route (The Caldarelli Protocol)
The following route is optimized for scalability and regiochemical fidelity. It avoids the common

pitfall of N1/N2 isomer mixtures during pyrazole formation.

Phase 1: Construction of the Tricyclic Core
Step 1: Regioselective Pyrazole Formation The synthesis commences with ethyl 6-

oxocyclohex-2-enecarboxylate (or its saturated equivalent). Reaction with methylhydrazine

often yields a mixture of regioisomers.

Optimization: Use of ethyl (3-ethoxy-2-cyclohexen-1-ylidene)acetate allows for better control.

Conditions: Methylhydrazine, EtOH, Reflux, 4h.

Outcome: Formation of the ethyl 1-methyl-4,5-dihydro-1H-indazole-3-carboxylate

intermediate.

Step 2: Pyrimidine Ring Closure The indazole intermediate is reacted with a formylating agent

to set up the pyrimidine closure.

Reagents: Bredereck’s reagent (tert-Butoxybis(dimethylamino)methane) or DMF-DMA

(Dimethylformamide dimethyl acetal).

Mechanism:[1][2][3] Formation of the enaminone at the C7 position (indazole numbering).

Cyclization: Treatment with S-methylisothiourea (or thiourea followed by methylation) closes

the ring.

Key Intermediate:Ethyl 8-(methylthio)-4,5-dihydro-1H-pyrazolo[4,3-h]quinazoline-3-

carboxylate.

Phase 2: Functionalization (The Divergent Point)
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This stage allows for the parallel synthesis of analogs.

Step 3: Oxidation of the Thioether To facilitate displacement, the C8-SMe group is oxidized to

the sulfone or sulfoxide, making it a better leaving group.

Reagents: m-CPBA (meta-Chloroperoxybenzoic acid) in DCM.

Observation: The sulfone is highly reactive toward nucleophilic aromatic substitution

(S_NAr).

Step 4: Introduction of the Aniline (Module C)

Reagent: 4-Amino-3-(trifluoromethoxy)benzoic acid derivatives.

Conditions: LiHMDS (Lithium bis(trimethylsilyl)amide) in THF at -78°C to RT OR acid-

catalyzed displacement (TFA/TFE) depending on the aniline's nucleophilicity.

Note: For NMS-P715, the aniline already bears the amide-linked piperidine tail.

Step 5: C3-Amide Formation (Module B)

Hydrolysis: LiOH, THF/H2O to convert the ethyl ester to the carboxylic acid.

Coupling: HATU, DIPEA, DMF, and 2,6-diethylaniline.

Challenge: The 2,6-diethylaniline is sterically hindered. High-efficiency coupling agents

(HATU/COMU) and elevated temperatures (50-60°C) are often required.

Strategic Analog Design (SAR)
When designing analogs based on this pathway, the following SAR rules established by the

Nerviano team should guide your modifications:
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Region Modification Biological Impact Synthetic Strategy

N1-Position
Methyl ->

Ethyl/Isopropyl

Drastic loss of

potency. The methyl

group fits a tight

pocket.

Use substituted

hydrazines in Step 1.

C3-Amide
2,6-Diethyl -> 2,6-

Dimethyl

Retains potency but

alters metabolic

stability.

Change amine in Step

5.

C3-Amide
2,6-Diethyl ->

Unsubstituted

Loss of selectivity

(binds other kinases).

Change amine in Step

5.

C8-Aniline -OCF3 -> -CF3 or -Cl

Modulates electronics

and solubility. -OCF3

is optimal for

permeability.

Change aniline in

Step 4.

Solubilizing Tail
N-Me-Piperidine ->

Morpholine

Improves solubility,

alters hERG liability.

Pre-synthesize aniline

tail before Step 4.

Advanced Synthetic Protocols
Protocol A: C8-Displacement via S_NAr (Critical Step)
This protocol describes the displacement of the C8-methanesulfonyl group by the

functionalized aniline.

Materials:

Sulfone Intermediate (1.0 eq)

Target Aniline (1.2 eq)

Trifluoroethanol (TFE) (Solvent)

Trifluoroacetic acid (TFA) (Catalyst)

Procedure:
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Dissolve the sulfone intermediate (0.5 mmol) and the target aniline (0.6 mmol) in TFE (5 mL).

Add TFA (1.0 eq) dropwise.

Heat the reaction mixture to reflux (approx. 80°C) for 6–12 hours. Monitor by LC-MS for the

disappearance of the sulfone (M+).

Workup: Evaporate volatiles. Redissolve in DCM and wash with saturated NaHCO3. Dry

over Na2SO4.

Purification: Flash chromatography (DCM/MeOH gradient). The product often elutes around

5% MeOH.

Protocol B: Sterically Hindered Amide Coupling (Step 5)
This protocol overcomes the steric barrier of 2,6-diethylaniline.

Procedure:

Suspend the pyrazolo-quinazoline carboxylic acid (1.0 eq) in dry DMF (0.1 M concentration).

Add HATU (1.5 eq) and DIPEA (3.0 eq). Stir for 10 minutes to activate the acid (formation of

the active ester).

Add 2,6-diethylaniline (2.0 eq). Note: Excess amine is crucial.

Heat to 60°C under N2 atmosphere for 16 hours.

Workup: Dilute with EtOAc, wash extensively with 10% LiCl solution (to remove DMF), then

brine.

Visualization of the Reaction Workflow
The following diagram illustrates the specific chemical flow for the synthesis of NMS-P715,

highlighting the reagents used in the Caldarelli route.
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Figure 2: Step-by-step synthetic workflow for NMS-P715 based on the Nerviano Medical

Sciences discovery route.

Troubleshooting & Expert Insights
Regioselectivity in Pyrazole Formation
Issue: Obtaining the N2-methyl isomer instead of the desired N1-methyl. Solution: The reaction

solvent polarity dictates the ratio. In ethanol, the N1-methyl is generally favored (approx 4:1). If

the ratio is poor, switch to a stepwise approach: form the enaminone of the beta-keto ester first

using DMF-DMA, then react with methylhydrazine. This locks the regiochemistry more

effectively.

Solubility of Intermediates
Issue: The tricyclic core (especially the sulfone) is poorly soluble in standard organic solvents.

Solution: Avoid using diethyl ether for precipitations. Use Trifluoroethanol (TFE) as a solvent for

the S_NAr reaction (Protocol A) as it solubilizes the core and activates the leaving group via H-

bonding.

Metabolic Stability
Insight: The 2,6-diethylphenyl group is not just for selectivity; it blocks metabolic oxidation at

the amide nitrogen. Analogs removing these ethyl groups show rapid clearance in microsomal

stability assays.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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